2-((4-Chloropyrimidin-2-yl)amino)acetic acid
Description
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-[(4-chloropyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-8-6(10-4)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10) |
InChI Key |
AGAPHOGSOSXFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Target Compound Analysis
2-((4-Chloropyrimidin-2-yl)amino)acetic acid features a pyrimidine ring with a chlorine substituent at position 4 and an amino-acetic acid moiety at position 2. The electron-withdrawing chlorine enhances the electrophilicity of adjacent positions, facilitating nucleophilic attacks at C2. The acetic acid group introduces solubility challenges, necessitating protection strategies during synthesis.
Reactivity of Pyrimidine Intermediates
Pyrimidine chlorides, such as 2,4-dichloropyrimidine, are common precursors. The C2 position is typically more reactive than C4 due to reduced steric hindrance and electronic effects, enabling selective substitution with nitrogen nucleophiles. For example, in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, 2,6-dichloropyrimidin-4-amine reacts regioselectively with 4-aminobenzonitrile at C2 under reflux conditions.
Nucleophilic Substitution Strategies
Direct Amination with Glycine Derivatives
Reacting 2,4-dichloropyrimidine with glycine ethyl ester in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C yields the ethyl ester intermediate, which is hydrolyzed to the carboxylic acid under basic conditions:
Key Parameters :
Chlorination of Hydroxypyrimidine Precursors
Phosphorus oxychloride (POCl₃) efficiently converts hydroxyl groups to chlorides. For instance, 2-amino-4-hydroxypyrimidine treated with POCl₃ at 80–100°C for 12–18 hours yields 2-amino-4-chloropyrimidine, which is subsequently functionalized with bromoacetic acid:
Optimization :
Protection-Deprotection Approaches
Carboxylic Acid Protection
Using tert-butyl or benzyl esters prevents undesired side reactions during amination. For example, glycine tert-butyl ester reacts with 2,4-dichloropyrimidine in NMP at 70°C, followed by TFA-mediated deprotection:
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Direct Amination | Acetonitrile, 70°C, 12h | 68% | 92% |
| POCl₃ Chlorination | POCl₃, 90°C, 16h | 72% | 89% |
| Protection-Deprotection | NMP, TFA, rt | 83% | 95% |
Insights :
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloropyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-((4-Chloropyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-Chloropyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-((4-Chloropyrimidin-2-yl)amino)acetic acid and analogous compounds:
Key Comparative Insights
Heterocyclic Core :
- Pyrimidine vs. Pyridine : Pyrimidines (two nitrogen atoms) are more electron-deficient than pyridines (one nitrogen), enhancing reactivity in nucleophilic substitutions. For example, 4-chloropyrimidines undergo electrochemical coupling with aryl halides more efficiently than pyridines .
- Chlorine Position : Chlorine at the 4-position (pyrimidine) vs. 5- or 6-position alters electronic effects. In HZ52, the 6-chloro substituent on pyrimidine facilitates thioether formation, critical for 5-lipoxygenase inhibition .
Linker Groups: Amino vs. Sulfanyl (e.g., HZ52) and oxy linkers (e.g., 2-((4-Chloropyridin-2-yl)oxy)acetic acid) introduce steric bulk and alter electronic profiles, affecting pharmacokinetics .
Biological Activity: Enzyme Inhibition: HZ52’s thioether and long alkyl chain optimize hydrophobic interactions with 5-lipoxygenase, whereas the target compound’s amino group may favor polar interactions . Coordination Chemistry: Pyrimidine-thioether derivatives (e.g., ) form stable coordination polymers, suggesting the target compound could serve similar roles in materials science .
Synthesis Methods: Electrochemical cross-coupling () is effective for 4-amino-6-chloropyrimidines, while SNAr reactions dominate pyridine derivatives (e.g., 2-((4-Chloropyridin-2-yl)oxy)acetic acid) .
Physicochemical Properties
- Solubility: The carboxylic acid group enhances water solubility across all analogs. HZ52’s octanoic acid chain reduces solubility compared to acetic acid derivatives .
- Acidity : pKa values vary with substituents; electron-withdrawing groups (e.g., Cl) increase acetic acid’s acidity.
Biological Activity
Overview
2-((4-Chloropyrimidin-2-yl)amino)acetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-((4-Chloropyrimidin-2-yl)amino)acetic acid
- Molecular Formula : C6H7ClN4O2
- Molecular Weight : 190.59 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of 2-((4-Chloropyrimidin-2-yl)amino)acetic acid is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with tumor growth and proliferation.
- Receptor Modulation : It interacts with specific receptors, influencing processes such as apoptosis and cell cycle regulation.
Antitumor Activity
Research indicates that 2-((4-Chloropyrimidin-2-yl)amino)acetic acid exhibits significant antitumor activity. A study demonstrated that at a concentration of 10 µM, the compound induced apoptosis in various cancer cell lines by activating caspase pathways.
Antimicrobial Properties
The compound also displays antimicrobial properties against a range of bacterial strains. In vitro tests showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Study 1: Antitumor Efficacy
In a recent study involving human lung cancer cells, treatment with 2-((4-Chloropyrimidin-2-yl)amino)acetic acid resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 8 µM, indicating potent antitumor effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 70 |
| 10 | 50 |
| 20 | 30 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Research Findings
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the G1 phase, suggesting an inhibition of progression through the cell cycle.
- Oxidative Stress Induction : The compound was found to induce oxidative stress in treated cells, as evidenced by increased levels of reactive oxygen species (ROS).
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, further validating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-((4-Chloropyrimidin-2-yl)amino)acetic acid, and how can regioselectivity be controlled?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-aminopyrimidine with bromoacetic acid derivatives under basic conditions (e.g., sodium hydroxide in water/methanol) facilitates the formation of the acetic acid linkage . Regioselectivity is achieved by optimizing reaction pH, temperature, and solvent polarity. Pre-functionalization of the pyrimidine ring with directing groups (e.g., amino) enhances specificity for the 4-chloro position .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for structure refinement, particularly for resolving hydrogen bonding networks and confirming the planar geometry of the pyrimidine ring. Challenges include modeling disorder in flexible acetic acid moieties .
- NMR/FT-IR : H/C NMR confirms substitution patterns (e.g., chloro and amino groups), while IR identifies carboxylate and N–H stretches .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are used to calculate molecular orbitals, electrostatic potentials, and reaction energetics. Basis sets like 6-31G(d) are selected for balancing accuracy and computational cost. DFT predictions of bond dissociation energies (e.g., C–Cl) align with experimental thermochemical data within ~2.4 kcal/mol deviations .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Methodology : Challenges include low electron density for hydrogen atoms and torsional flexibility in the acetic acid chain. Strategies:
- High-resolution data collection (<1.0 Å) with cryogenic temperatures (e.g., 98 K) reduces thermal motion artifacts .
- Riding hydrogen models in SHELXL refine positions geometrically, with (parent atom) .
- Twinning or disorder is managed via TLS parameterization or partitioning occupancy .
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) impact synthetic yields?
- Methodology : Mechanistic studies using LC-MS or in situ FT-IR track intermediates. For example:
- Oxidation of the amino group (e.g., with KMnO) competes with substitution at the 4-chloro position. Polar aprotic solvents (DMF) favor substitution by stabilizing transition states .
- Kinetic studies under varying pH/temperature quantify activation barriers, guiding optimized conditions (e.g., pH 7–9, 50–70°C) .
Q. How can discrepancies between computational and experimental data (e.g., bond lengths, reaction energies) be reconciled?
- Methodology :
- Benchmarking : Compare DFT-predicted bond lengths (e.g., C–N in pyrimidine) with X-ray data. Discrepancies >0.02 Å suggest inadequate functional choice; switch to meta-GGAs (e.g., M06-2X) .
- Solvent Effects : Include implicit solvent models (e.g., COSMO) in DFT to account for solvation energies missing in gas-phase calculations .
- Experimental Replication : Repeat synthesis/characterization to rule out impurities or crystallographic artifacts .
Data Contradiction Analysis
- Example : If DFT predicts a lower energy for a tautomeric form unobserved in crystallography, re-examine solvent interactions or lattice packing forces in the solid state. Cross-validate with solid-state NMR or temperature-dependent IR .
Safety and Compliance
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chloropyrimidine intermediates. Refer to safety protocols for analogous compounds (e.g., 2-aminopyrimidine) .
- Regulatory Compliance : Ensure non-human use per FDA guidelines; document synthetic byproducts for environmental disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
